Cas no 1416351-88-6 (5-(4,4-Difluoro-piperidin-1-yl)-pentylamine)

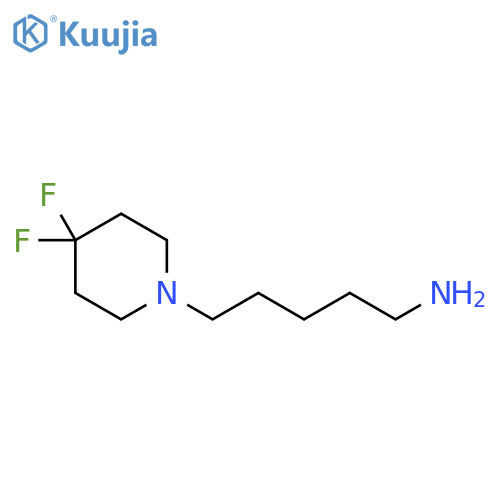

1416351-88-6 structure

商品名:5-(4,4-Difluoro-piperidin-1-yl)-pentylamine

CAS番号:1416351-88-6

MF:C10H20F2N2

メガワット:206.276009559631

CID:4597592

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine 化学的及び物理的性質

名前と識別子

-

- 5-(4,4-Difluoropiperidin-1-yl)-pentylamine

- 1-Piperidinepentanamine, 4,4-difluoro-

- 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine

-

- インチ: 1S/C10H20F2N2/c11-10(12)4-8-14(9-5-10)7-3-1-2-6-13/h1-9,13H2

- InChIKey: TZIOXBKABZNTJA-UHFFFAOYSA-N

- ほほえんだ: N1(CCCCCN)CCC(F)(F)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM320912-1g |

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine |

1416351-88-6 | 95% | 1g |

$783 | 2023-02-02 |

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1416351-88-6 (5-(4,4-Difluoro-piperidin-1-yl)-pentylamine) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬